WX-UK1 is a small molecule compound derived from 3-amidinophenylalanine, recognized for its potential therapeutic applications, particularly in oncology. It functions primarily as an inhibitor of serine proteases and the urokinase plasminogen activator system, which are critical in tumor invasion and metastasis. The compound has shown promise in preclinical studies for blocking tumor cell invasion and growth across various cancer types, including breast, gastric, and colon cancer .
The synthesis process likely includes:
WX-UK1's molecular formula is with a molecular weight of approximately 650.28 g/mol . Its structure features multiple functional groups that contribute to its biological activity.
The compound exhibits a complex three-dimensional conformation that facilitates binding to target proteins, particularly serine proteases. Structural modeling studies have provided insights into how WX-UK1 interacts with its targets, highlighting key binding sites and interactions essential for its inhibitory action .
WX-UK1 primarily acts by inhibiting the catalytic activity of urokinase plasminogen activator and other serine proteases. This inhibition disrupts the proteolytic processes involved in tumor metastasis.
In vitro studies have demonstrated that WX-UK1 can inhibit the activity of urokinase plasminogen activator, plasmin, and thrombin in a dose-dependent manner when applied to cancer cell lines. The efficacy of WX-UK1 was assessed using chromogenic substrate assays to determine its inhibitory constant (Ki) against these enzymes .
The mechanism through which WX-UK1 exerts its effects involves competitive inhibition at the active site of serine proteases. By binding to these enzymes, WX-UK1 prevents them from cleaving their substrates, thereby inhibiting processes critical for tumor invasion and metastasis.
Research indicates that WX-UK1's inhibitory action leads to reduced tumor cell invasion in various cancer models. For instance, studies have shown that treatment with WX-UK1 results in decreased metastatic spread in animal models of breast cancer without significant side effects .
WX-UK1 has been investigated primarily for its anti-metastatic properties in cancer therapy. Its ability to inhibit serine proteases makes it a candidate for treating various solid tumors by preventing metastatic spread. Clinical trials are ongoing to evaluate its effectiveness in combination therapies for advanced malignancies, particularly in conjunction with chemotherapy agents like capecitabine .
Second-generation inhibitors (late 1990s–early 2000s) introduced arginine-mimetic scaffolds featuring amidine (e.g., benzamidine derivatives) or guanidine functional groups. These compounds exploited the conserved S1 pocket of serine proteases by forming salt bridges with Asp189, a key residue in the catalytic domain. Examples include:
Despite improved target engagement, these inhibitors exhibited limited selectivity due to the structural conservation among serine proteases and suboptimal pharmacokinetics from high basicity (pKa >11), resulting in cationic character at physiological pH and poor membrane permeability.
Third-generation inhibitors (mid-2000s onward), including WX-UK1, incorporated strategic modifications:
WX-UK1 emerged from this era as a lead compound specifically optimized for the uPA system. Its 3-amidinophenylalanine core maintained high-affinity interaction with the S1 pocket while the bulky tris(isopropyl)benzenesulfonamide group enhanced selectivity by occupying uPA's unique S1β subsite—a region less conserved in related serine proteases like thrombin or factor Xa [7] [9]. This design paradigm represented a significant conceptual shift toward tumor-specific protease targeting rather than broad-spectrum inhibition.
Table 1: Evolution of Key Serine Protease Inhibitors
Generation | Representative Compounds | Core Structural Features | Key Limitations | Clinical Outcomes |
---|---|---|---|---|
First (1980s-1990s) | PAI-1 derivatives, Aprotinin | Polypeptide chains | Rapid proteolytic degradation, immunogenicity, no oral bioavailability | Limited to topical/intravenous use; minimal anticancer efficacy |
Second (Late 1990s-2000s) | Dabigatran, Ximelagatran, Argatroban | Amidines/guanidines with alkyl linkers | High basicity (pKa>11), cation-mediated toxicity, hepatotoxicity (Ximelagatran) | Mixed success; Dabigatran approved for thrombosis; Ximelagatran withdrawn |
Third (Mid-2000s+) | WX-UK1, AZD0837, 6-substituted amilorides | Non-peptidic scaffolds with S1β-pocket targeting | Synthetic complexity; narrow therapeutic window in some cases | WX-UK1 reached Phase I (NCT00083525); others in development |
WX-UK1 (C₃₂H₄₇N₅O₅S·HCl; MW 649.3 g/mol for hydrochloride salt) exemplifies the rational structure-based design of uPA inhibitors through its multidomain architecture targeting distinct subsites within the uPA catalytic cleft. The molecule features three key structural components that confer both potency and selectivity:
S1 Pocket Targeting Motif: A 3-amidinophenylalanine group serves as the cationic anchor, forming a critical salt bridge with the carboxylate of Asp189 at the base of uPA's primary specificity pocket. The amidinium group (pKa ~11.5) maintains positive charge at physiological pH, enabling strong electrostatic complementarity with this conserved aspartate [7] [9]. This interaction contributes approximately 80% of the binding energy according to thermodynamic studies of analogous compounds.
S1β Subsitute Occupancy: A 2,4,6-tris(isopropyl)benzenesulfonamide moiety addresses uPA's unique S1β subpocket—a hydrophobic cleft formed by Gln192, Lys143, Ser146, and Gly219, with the disulfide-linked Cys191-Cys220 forming its base. The bulky trisopropylbenzene group achieves >100-fold selectivity for uPA over thrombin and factor Xa by exploiting differences in the steric tolerance of this region [9] [6]. Crystallographic studies of related inhibitors show this group induces a 2.3Å displacement in the Gly219 backbone to accommodate the isopropyl groups.
Linker and Solubility Elements: A piperazine-1-carboxylate ethyl ester linker connects the pharmacophores while providing moderate aqueous solubility (≥28 mg/mL in DMSO) through its polar carbamate functionality. Molecular dynamics simulations indicate this linker positions the S1 and S1β-binding groups at optimal distances (8.7±0.3Å between amidine C and sulfonyl S atoms) for simultaneous subsite engagement [4] [7].
The stereochemistry at the C2 position ((S)-configuration) proves essential for activity, as evidenced by 30-fold reduced potency in (R)-epimers, due to improper vectoring of the amidinophenylalanine side chain. X-ray co-crystallography with murine uPA (PDB 1SQA homolog) confirms WX-UK1's canonical binding mode: the amidinophenyl group buried in the S1 pocket, the trisopropylbenzenesulfonamide packed into the S1β cleft, and the piperazine carbamate forming hydrogen bonds with Gly218 and water-mediated contacts with Ser190 [9].
Table 2: Physicochemical and Biochemical Properties of WX-UK1
Property Category | Specific Characteristics | Experimental Values/Evidence |
---|---|---|
Chemical Identifiers | IUPAC Name | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[2,4,6-tris(propan-2-yl)benzenesulfonamido]propanoyl]piperazine-1-carboxylate hydrochloride |
CAS Registry | 220355-63-5 (free base); 255374-84-6 (hydrochloride) | |
Molecular Formula | C₃₂H₄₇N₅O₅S (free base); C₃₂H₄₇N₅O₅S·HCl (hydrochloride salt) | |
Molecular Weight | 613.81 g/mol (free base); 649.3 g/mol (hydrochloride) | |
Biochemical Properties | Primary Target Inhibition (Ki) | uPA: 0.41 μM |
Secondary Targets | Plasmin (IC₅₀ 1.8 μM); Thrombin (IC₅₀ 7.3 μM) | |
Cellular Activity | Inhibits tumor cell invasion by 50% at 0.1-1.0 μg/mL (FaDu, HeLa) | |
Physicochemical Properties | Appearance | White to off-white solid |
Solubility | DMSO: ≥100 mg/mL (162.92 mM) | |
Stability | -20°C (solid, 12 months); -80°C (solution, 6 months) |
The uPA/uPAR system constitutes a master regulatory hub in cancer progression, governing not only extracellular matrix (ECM) degradation but also modulating cell signaling, angiogenesis, and therapeutic resistance. uPAR (CD87), a glycosylphosphatidylinositol (GPI)-anchored receptor encoded by the PLAUR gene, is overexpressed in >85% of aggressive malignancies—including breast, pancreatic, gastric, and colorectal cancers—while maintaining minimal expression in normal tissues [1] [10]. Its ligand uPA, a trypsin-like serine protease, binds uPAR with high affinity (Kd ≈ 0.1–1 nM), triggering a proteolytic cascade and non-proteolytic functions that collectively fuel tumor progression.
The uPA-uPAR interaction localizes and enhances plasminogen activation by >20-fold through conformational activation of pro-uPA. This generates membrane-anchored plasmin, which executes direct ECM degradation and activates:
This cascade creates peritumoral proteolytic gradients enabling tumor cell invasion, as demonstrated in Boyden chamber assays where uPAR-knockdown reduced cancer cell migration through Matrigel by 70–85% [10]. WX-UK1 disrupts this cascade at two nodes: inhibiting uPA catalytic activity (Ki 0.41 μM) and directly suppressing plasmin generation (IC₅₀ 1.8 μM), thereby impeding ECM degradation in fibrin matrix invasion models [6] [7].
Beyond proteolysis, uPA-bound uPAR initiates signal transduction via lateral interactions with transmembrane co-receptors:
These interactions induce epithelial-mesenchymal transition (EMT) and confer stem-like properties in breast cancer models. WX-UK1 indirectly disrupts these pathways by preventing uPA binding—studies show its application reduces phosphorylation of FAK (↓72%), ERK1/2 (↓58%), and AKT (↓64%) in uPAR-expressing SNB19 glioma cells [10] [1].
Tumor-associated stromal cells (macrophages, fibroblasts, endothelial cells) express uPAR, creating a paracrine signaling loop that:
This tumor microenvironment cross-talk explains why high uPAR levels correlate with poor prognosis across multiple cancers (e.g., hazard ratios of 2.1–3.4 for overall survival in colorectal and breast cancer) [8]. WX-UK1's ability to suppress both tumor cell-autonomous and stromal uPAR functions underpinned its antimetastatic efficacy in preclinical models, reducing metastatic lesions by 60–75% in rat mammary adenocarcinoma systems [6] [7]. Its development validates the therapeutic relevance of disrupting the uPA/uPAR axis—a system that coordinates both proteolytic and non-proteolytic facets of cancer progression.
Table 3: uPA/uPAR System Components as Therapeutic Targets
Component | Biological Function in Cancer | WX-UK1's Mechanism of Interference |
---|---|---|
uPA (Catalytic Domain) | Converts plasminogen to plasmin; activates MMPs | Direct competitive inhibition of catalytic site (Ki = 0.41 μM) |
uPAR (D1 Domain) | Binds uPA and vitronectin; recruits integrins | Prevents uPA binding, disrupting complex formation with co-receptors |
Plasmin | Degrades ECM components; activates growth factors | Secondary inhibition (IC₅₀ = 1.8 μM) |
uPAR-Integrin Complexes | Activates FAK/Src and MAPK pathways | Indirect disruption by blocking uPA-induced uPAR conformation |
Cleaved uPAR (D2D3) | Binds FPRs to stimulate angiogenesis | Reduces uPAR cleavage by inhibiting plasmin generation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7